molecular formula C7H5BrClFMg B6341574 3-Chloro-4-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF CAS No. 955041-76-6

3-Chloro-4-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF

Cat. No.: B6341574
CAS No.: 955041-76-6
M. Wt: 247.77 g/mol
InChI Key: PMDQMRNKLKTLMK-UHFFFAOYSA-M
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Description

3-Chloro-4-fluorobenzylmagnesium bromide, 0.25M in 2-methyltetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. This compound is particularly valuable in the synthesis of various pharmaceuticals and fine chemicals due to its reactivity and selectivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-4-fluorobenzylmagnesium bromide is typically synthesized through the reaction of 3-chloro-4-fluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.

Industrial Production Methods

In an industrial setting, the preparation of 3-chloro-4-fluorobenzylmagnesium bromide follows a similar procedure but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems helps in maintaining consistent reaction conditions and efficient handling of the reagents.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-fluorobenzylmagnesium bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.

    Nucleophilic Substitution: Can replace halides or other leaving groups in organic molecules.

    Coupling Reactions: Participates in cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes, ketones, esters.

    Solvents: 2-methyltetrahydrofuran, diethyl ether.

    Catalysts: Palladium or nickel catalysts for coupling reactions.

Major Products

    Alcohols: From nucleophilic addition to carbonyl compounds.

    Substituted Aromatics: From nucleophilic substitution reactions.

    Coupled Products: From cross-coupling reactions.

Scientific Research Applications

3-Chloro-4-fluorobenzylmagnesium bromide is used in various scientific research applications:

    Organic Synthesis: As a Grignard reagent, it is essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.

    Pharmaceutical Research: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Catalysis: Acts as a reagent in catalytic processes to form new chemical bonds.

    Material Science: Utilized in the preparation of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The compound’s reactivity is attributed to the polar nature of the carbon-magnesium bond, which makes the carbon atom highly nucleophilic.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chlorobenzylmagnesium bromide
  • 4-Fluorobenzylmagnesium bromide
  • 3,4-Difluorobenzylmagnesium bromide

Uniqueness

3-Chloro-4-fluorobenzylmagnesium bromide is unique due to the presence of both chloro and fluoro substituents on the benzyl ring. This combination imparts distinct reactivity and selectivity compared to other Grignard reagents. The chloro and fluoro groups can influence the electronic properties of the benzyl ring, making it suitable for specific synthetic applications.

Properties

IUPAC Name

magnesium;2-chloro-1-fluoro-4-methanidylbenzene;bromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF.BrH.Mg/c1-5-2-3-7(9)6(8)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMDQMRNKLKTLMK-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC(=C(C=C1)F)Cl.[Mg+2].[Br-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClFMg
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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